molecular formula C25H18F3N3OS B10875659 2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B10875659
M. Wt: 465.5 g/mol
InChI Key: PYOVCBKJADNSRM-UHFFFAOYSA-N
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Description

2-[(4,6-Diphenylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic acetamide derivative characterized by a pyrimidine core substituted with two phenyl groups at the 4- and 6-positions and a sulfanyl-linked acetamide moiety.

Properties

Molecular Formula

C25H18F3N3OS

Molecular Weight

465.5 g/mol

IUPAC Name

2-(4,6-diphenylpyrimidin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C25H18F3N3OS/c26-25(27,28)19-12-7-13-20(14-19)29-23(32)16-33-24-30-21(17-8-3-1-4-9-17)15-22(31-24)18-10-5-2-6-11-18/h1-15H,16H2,(H,29,32)

InChI Key

PYOVCBKJADNSRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The compound can be synthesized through several routes. One common method involves the reaction of 2-aminopyrimidine with 3-(trifluoromethyl)benzoyl chloride, followed by thiolation with thiourea.

    Reaction Conditions: These reactions typically occur under anhydrous conditions, using suitable solvents (e.g., dichloromethane or dimethylformamide).

    Industrial Production: While industrial-scale production details are proprietary, laboratories can synthesize this compound for research purposes.

  • Chemical Reactions Analysis

      Reactivity: The compound is stable under ambient conditions.

      Reactions: It may undergo substitution reactions (e.g., nucleophilic substitution) or oxidation/reduction processes.

      Common Reagents: Thionyl chloride, thiourea, and various bases.

      Major Products: The primary product is the target compound itself.

  • Scientific Research Applications

      Medicinal Chemistry: Researchers explore its potential as a drug candidate, especially in cancer therapy or inflammation modulation.

      Materials Science: It could serve as a building block for functional materials due to its unique structure.

  • Mechanism of Action

      Targets: The compound likely interacts with specific cellular receptors or enzymes.

      Pathways: Further studies are needed to elucidate its precise mechanism.

  • Comparison with Similar Compounds

    Table 1: Key Structural Features of Analogous Compounds

    Compound Name Pyrimidine Substitution Aromatic Ring Dihedral Angle Key Functional Groups C–S Bond Lengths (Å)
    Target compound: 2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide 4,6-Diphenyl Not reported (inferred >90°) Trifluoromethylphenyl Similar to analogs (~1.75–1.80)
    2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-phenylacetamide 4,6-Dimethyl 91.9° Phenyl Csp²–S: 1.759; Csp³–S: 1.795
    N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4,6-Diamino 42.25° (I), 59.70° (II-A) Chlorophenyl, amino Not reported
    N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide Benzothiazole core Not reported Dual trifluoromethyl groups Not reported

    Key Observations:

    Diamino variants (e.g., ) introduce hydrogen-bonding capabilities, which may improve target binding in biological systems .

    Dihedral Angles: The near-perpendicular arrangement (91.9°) in dimethylpyrimidine analogs contrasts with the smaller angles (42.25°–67.84°) in diaminopyrimidine derivatives, suggesting conformational flexibility impacts intermolecular interactions .

    Functional Groups :

    • The trifluoromethyl group on the phenyl ring (target compound) enhances electron-withdrawing effects and metabolic stability compared to chlorophenyl or unsubstituted phenyl groups .

    Key Observations:

    • The target compound’s synthesis likely follows routes similar to dimethylpyrimidine analogs (e.g., nucleophilic substitution of thio-pyrimidine with chloroacetamide). However, the diphenyl group may necessitate higher temperatures or catalysts due to steric challenges .
    • Trifluoromethyl -containing compounds (e.g., ) exhibit lower yields (19%) compared to simpler analogs, reflecting synthetic complexity .

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